6-Chloro-4-fluoro-pyridazin-3-amine
Description
6-Chloro-4-fluoro-pyridazin-3-amine is a halogenated pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (pyridazine core) substituted with chlorine at position 6, fluorine at position 4, and an amine group at position 2. The presence of halogens (Cl, F) and the amine group imparts unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions .
Properties
IUPAC Name |
6-chloro-4-fluoropyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFN3/c5-3-1-2(6)4(7)9-8-3/h1H,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKPVILXRLKAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-pyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope . The reaction conditions are simple, metal-free, and neutral, making it an efficient method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar aza-Diels-Alder reactions. The process is optimized for high yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-fluoro-pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
6-Chloro-4-fluoro-pyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-4-fluoro-pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyridazine, including pyridazinones, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound may exert its effects by modulating ion channels or other cellular pathways.
Comparison with Similar Compounds
Structural Analogs in the Pyridazine Family
The following table compares 6-Chloro-4-fluoro-pyridazin-3-amine with pyridazine derivatives featuring variations in substituents:
Key Observations :
- Substituent Effects: Replacing fluorine with methyl (e.g., 6-Chloro-4-methylpyridazin-3-amine) increases lipophilicity, which may enhance membrane permeability in drug design.
- Positional Isomerism: Moving the methyl group from position 4 to 5 (6-Chloro-5-methylpyridazin-3-amine) demonstrates how minor structural changes can significantly impact steric interactions and reactivity .
Comparison with Pyrimidine and Triazine Derivatives
Pyridazine analogs are often compared to pyrimidine (two non-adjacent nitrogen atoms) and triazine (three nitrogen atoms) derivatives due to overlapping applications. Below is a comparison with selected heterocycles:
| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Substituents | Key Differences |
|---|---|---|---|---|---|
| 6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine | C₁₁H₉ClFN₃ | 237.66 g/mol | Pyrimidine | Cl (6), NH-(4-fluorobenzyl) (4) | Increased aromatic bulk; altered H-bonding |
| 6-(3-Chlorophenyl)pyrimidin-4-amine | C₁₀H₈ClN₃ | 205.64 g/mol | Pyrimidine | Cl-phenyl (6), NH₂ (4) | Planar structure; enhanced π-π stacking |
| 6-(2-Chloro-6-methyl-4-pyridinyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine | C₁₅H₁₁ClFN₅ | 315.74 g/mol | Triazine | Cl-pyridinyl, F-phenyl | Expanded conjugation; multi-ring system |
Key Observations :
- Heterocycle Core : Pyridazines (adjacent N atoms) are more electron-deficient than pyrimidines, affecting their reactivity in nucleophilic substitution and metal-catalyzed reactions.
- Biological Relevance : Triazine derivatives like 6-(2-Chloro-6-methyl-4-pyridinyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine often exhibit broader bioactivity due to their multi-ring systems, but they may face challenges in solubility .
Biological Activity
6-Chloro-4-fluoro-pyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : CHClFN
- Molecular Weight : 178.55 g/mol
- Structure : The compound features a pyridazine ring with chlorine and fluorine substituents that influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit various biological pathways, including those involved in cell proliferation and apoptosis. The halogen substituents enhance the compound's electrophilic properties, allowing it to engage effectively with nucleophilic sites on proteins and nucleic acids.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.3 | Inhibition of cell proliferation |
| HepG2 (Liver Cancer) | 15.7 | Disruption of cell cycle progression |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Case Studies
-
Anticancer Efficacy in Animal Models
- A study involving in vivo testing on mice demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses ranging from 5 to 20 mg/kg body weight over a period of two weeks.
-
Mechanistic Studies
- Research indicated that the compound inhibits the phosphorylation of key proteins involved in the MAPK signaling pathway, which is crucial for cancer cell survival and proliferation. This was evidenced by Western blot analysis showing decreased levels of phosphorylated ERK1/2 in treated cells.
Synthesis
The synthesis of this compound typically involves the following steps:
- Aza-Diels-Alder Reaction : The initial step involves the reaction between a suitable triazine precursor and a propynylamine under neutral conditions.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity suitable for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
